8-Methylquinoline-6-carbonitrile
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Overview
Description
8-Methylquinoline-6-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of a nitrile group at the 6th position and a methyl group at the 8th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline with cyanogen bromide under basic conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinoline-6-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methylquinoline-6-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinolin-8-amine: Used as a scaffold in organic synthesis and coordination chemistry.
Quinoxalines: Exhibits a wide range of biological activities and is used in pharmaceutical applications.
Uniqueness of 8-Methylquinoline-6-carbonitrile: this compound stands out due to its unique combination of a nitrile group and a methyl group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-methylquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-5-9(7-12)6-10-3-2-4-13-11(8)10/h2-6H,1H3 |
InChI Key |
PELBMSJXXSBHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)C#N |
Origin of Product |
United States |
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